

# Spectroscopic Profile of 5-Bromopyrimidine: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 5-Bromopyrimidine

Cat. No.: B023866

[Get Quote](#)

This guide provides a comprehensive overview of the spectroscopic data for **5-bromopyrimidine**, a key building block in pharmaceutical and materials science research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a valuable resource for researchers, scientists, and professionals in drug development.

## Spectroscopic Data Summary

The spectroscopic data for **5-bromopyrimidine** is summarized below, providing a quick reference for its key characterization features.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **5-bromopyrimidine** in solution. The following tables present the chemical shifts ( $\delta$ ) in parts per million (ppm) for its  $^1\text{H}$  and  $^{13}\text{C}$  nuclei.

Table 1:  $^1\text{H}$  NMR Data for **5-Bromopyrimidine**

Chemical Shift (ppm)	Multiplicity	Assignment
9.17	Singlet	H2
8.88	Singlet	H4, H6

Solvent: CDCl<sub>3</sub>, Frequency: 400 MHz[1][2]

Table 2: <sup>13</sup>C NMR Data for **5-Bromopyrimidine**

Chemical Shift (ppm)	Assignment
160.0	C4, C6
158.4	C2
120.0	C5

Solvent: CDCl<sub>3</sub>[3][4]

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups and vibrational modes present in the molecule.

Table 3: Key IR Absorption Bands for **5-Bromopyrimidine**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3050	Weak	C-H stretch (aromatic)
~1550	Medium	C=N stretch
~1400	Strong	C=C stretch (aromatic)
~1100	Strong	C-Br stretch

Sample Preparation: KBr Pellet / ATR-IR[5][6][7]

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **5-bromopyrimidine**.

Table 4: Mass Spectrometry Data for **5-Bromopyrimidine**

m/z	Relative Intensity	Assignment
158	High	[M] <sup>+</sup> (with <sup>79</sup> Br)
160	High	[M] <sup>+</sup> (with <sup>81</sup> Br)
104	Medium	[M-Br] <sup>+</sup>
52	High	[C <sub>3</sub> H <sub>2</sub> N] <sup>+</sup>

Ionization Method: Electron Ionization (EI)[\[8\]](#)[\[9\]](#)[\[10\]](#)

## Experimental Methodologies

The following sections outline the typical experimental protocols for acquiring the spectroscopic data presented above.

### NMR Spectroscopy

A solution of **5-bromopyrimidine** (typically 5-10 mg) is prepared in deuterated chloroform (CDCl<sub>3</sub>, ~0.7 mL) containing tetramethylsilane (TMS) as an internal standard. The <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a 400 MHz spectrometer. For <sup>1</sup>H NMR, standard pulse sequences are used. For <sup>13</sup>C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each carbon environment.

### Infrared Spectroscopy

For the KBr pellet method, a small amount of **5-bromopyrimidine** (1-2 mg) is intimately mixed and ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The IR spectrum is recorded by placing the pellet in the sample holder of an FTIR spectrometer.[\[11\]](#) For the Attenuated Total Reflectance (ATR) method, a small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact before recording the spectrum.

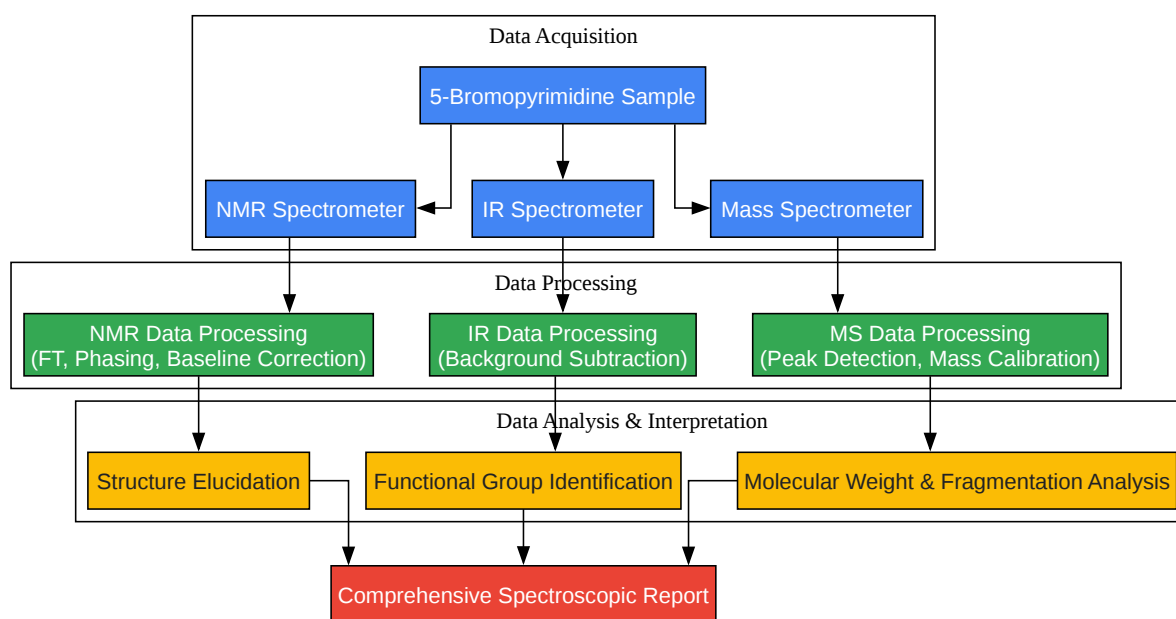
### Mass Spectrometry

The mass spectrum is obtained using a mass spectrometer equipped with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, typically

via a direct insertion probe for solid samples. The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio ( $m/z$ ) and detected.[12][13]

## Data Acquisition and Analysis Workflow

The general workflow for obtaining and interpreting the spectroscopic data for a compound like **5-bromopyrimidine** is illustrated below.



[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis of **5-Bromopyrimidine**.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 5-Bromopyrimidine(4595-59-9) <sup>1</sup>H NMR spectrum [chemicalbook.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. 5-Bromopyrimidine(4595-59-9) <sup>13</sup>C NMR spectrum [chemicalbook.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. 5-Bromopyrimidine(4595-59-9) IR Spectrum [m.chemicalbook.com]
- 7. Pyrimidine, 5-bromo- [webbook.nist.gov]
- 8. 5-Bromopyrimidine | C<sub>4</sub>H<sub>3</sub>BrN<sub>2</sub> | CID 78344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Pyrimidine, 5-bromo- [webbook.nist.gov]
- 10. 5-Bromopyrimidine(4595-59-9) MS [m.chemicalbook.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 5-Bromopyrimidine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b023866#spectroscopic-data-of-5-bromopyrimidine-nmr-ir-mass]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)